molecular formula C5H11ClO B021591 4-Chloro-2-methyl-2-butanol CAS No. 1985-88-2

4-Chloro-2-methyl-2-butanol

Cat. No.: B021591
CAS No.: 1985-88-2
M. Wt: 122.59 g/mol
InChI Key: IODFUQIUARVWJV-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-2-butanol is an organic compound with the molecular formula C₅H₁₁ClO. It is a chlorinated alcohol, characterized by the presence of a chlorine atom and a hydroxyl group attached to a butane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methyl-2-butanol can be synthesized through the chlorination of 2-methyl-2-butanol. The reaction typically involves the use of thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-2-butanol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form hydrocarbons.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of different alcohols.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

4-Chloro-2-methyl-2-butanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-2-butanol involves its interaction with various molecular targets. The chlorine atom and hydroxyl group can participate in different chemical reactions, leading to the formation of new compounds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methyl-2-butanol is unique due to the presence of both a chlorine atom and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

4-chloro-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODFUQIUARVWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338232
Record name 4-Chloro-2-methyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1985-88-2
Record name 4-Chloro-2-methyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4-chloro-2-methylbutan-2-ol be formed unintentionally during sample preparation?

A2: Yes, the study demonstrated that 4-chloro-2-methylbutan-2-ol can be generated as a laboratory artifact. [] Residual chlorine in water samples can react with 2-methyl-2-butene, a common stabilizer in dichloromethane (CH2Cl2) used for extraction, leading to the formation of 4-chloro-2-methylbutan-2-ol. [] This finding emphasizes the need for careful consideration of potential artifact formation during sample preparation and analysis, particularly when dealing with reactive compounds like chlorine.

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